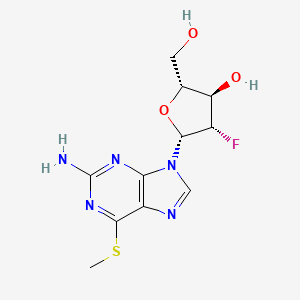
(2R,3R,4S,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4S,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors. The synthetic route for this compound would likely involve the following steps:
Glycosylation: The attachment of a sugar moiety to a purine or pyrimidine base.
Fluorination: Introduction of a fluorine atom at a specific position on the sugar moiety.
Amino and Methylsulfanyl Group Introduction: Functionalization of the purine base with amino and methylsulfanyl groups.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.
科学的研究の応用
(2R,3R,4S,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with a purine base linked to a sugar moiety. It features a fluorinated oxolane ring and an amino group, suggesting potential biological activity, particularly in medicinal chemistry. The presence of the amino group on the purine suggests it may interact with various biological targets, potentially influencing nucleic acid metabolism or signaling pathways.
Potential Applications
- Antiviral or anticancer agent The purine base suggests potential activity as an antiviral or anticancer agent, as many purine derivatives exhibit such properties.
- Therapeutic development Its ability to interact with enzymes or receptors involved in nucleotide metabolism could position it as a candidate for therapeutic development.
- Interaction studies Interaction studies are essential to understand how this compound affects biological systems. Techniques such as X-ray crystallography, NMR spectroscopy, and enzyme inhibition assays can be employed. Such studies help elucidate the therapeutic potential and safety profile of the compound.
Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Adenosine | Purine base + ribose | Antiviral, anti-inflammatory |
| Guanosine | Purine base + ribose | Antiviral, signaling molecule |
| 2-Aminopurine | Amino group + purine structure | Anticancer properties |
作用機序
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they disrupt normal cellular processes. For example, they can inhibit DNA polymerase or reverse transcriptase, enzymes essential for DNA replication and viral replication. The specific molecular targets and pathways involved would depend on the structure of the compound and its interactions with cellular components.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- (2R,3R,4S,5R)-5-(2-amino-6-methylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Uniqueness
The uniqueness of the compound lies in its specific functional groups, such as the methylsulfanyl group, which can confer unique biological activity and specificity. The presence of the fluorine atom can also enhance the compound’s stability and binding affinity to target enzymes.
特性
分子式 |
C11H14FN5O3S |
|---|---|
分子量 |
315.33 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O3S/c1-21-9-6-8(15-11(13)16-9)17(3-14-6)10-5(12)7(19)4(2-18)20-10/h3-5,7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,5+,7-,10-/m1/s1 |
InChIキー |
SLPSXWQJKHAIQV-GQTRHBFLSA-N |
異性体SMILES |
CSC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N |
正規SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















